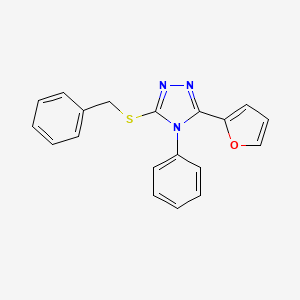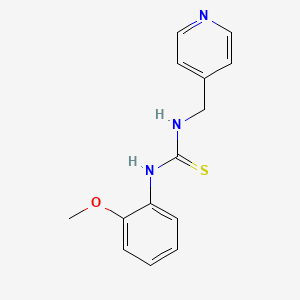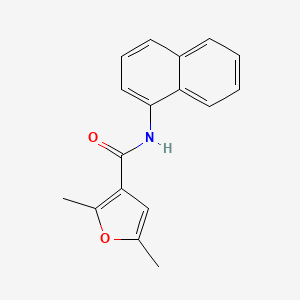![molecular formula C19H26N2O3S B5601024 (1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)
(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane" is a diazabicyclo nonane derivative. Diazabicyclo nonanes, like the mentioned compound, are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives involves multiple steps, starting from simpler organic compounds. For instance, Nikit-skaya et al. (1970) discussed the transformations of a related compound, 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, indicating complex synthesis processes involving reduction, debenzylation, and cyclization steps (Nikit-skaya & Yakhontov, 1970).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives is characterized by a bicyclic system. For example, Mikhlina et al. (1970) synthesized 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, another diazabicyclo derivative, and explored its structural features (Mikhlina, Komarova, & Yakhontov, 1970).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
The chemical compound "(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane" has been explored in scientific research, particularly in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. Studies by Christian Geiger et al. (2007) have focused on creating stereoisomeric alcohols and methyl ethers derived from glutamate. These compounds, including various stereoisomers, have shown high affinity for the σ1 receptor. The research indicates that these compounds, particularly the methyl ethers, exhibit significant cytotoxicity against human tumor cell lines, such as the small cell lung cancer cell line A-427. This suggests a potential for therapeutic applications targeting specific cancer cell lines. The detailed synthetic pathways involve Dieckmann analogous cyclization and stereoselective reduction, highlighting the compound's relevance in medicinal chemistry and tumor biology (Geiger et al., 2007).
Structural Influence on Biological Activity
Further research by Ralph Holl et al. (2009) delves into the structural modifications of similar bicyclic compounds, such as 6,8-diazabicyclo[3.2.2]nonane derivatives, and their impact on receptor affinity and cytotoxicity. This study emphasizes the importance of aromatic residues' positioning around the bicyclic framework, affecting the compounds' sigma receptor affinity and their ability to inhibit the growth of human tumor cell lines. The findings contribute to understanding how structural nuances influence biological activity, offering insights into designing more effective therapeutic agents (Holl et al., 2009).
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-20-11-14-2-3-15(13-20)21(12-14)19(22)6-9-25-16-4-5-17-18(10-16)24-8-7-23-17/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYTXOGAGVPFNM-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)
![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)


![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5600966.png)

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)
![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)